Methyl 4-cyclohexylbutanoate Methyl 4-cyclohexylbutanoate
Brand Name: Vulcanchem
CAS No.: 15972-01-7
VCID: VC21027938
InChI: InChI=1S/C11H20O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h10H,2-9H2,1H3
SMILES: COC(=O)CCCC1CCCCC1
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

Methyl 4-cyclohexylbutanoate

CAS No.: 15972-01-7

Cat. No.: VC21027938

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-cyclohexylbutanoate - 15972-01-7

Specification

CAS No. 15972-01-7
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name methyl 4-cyclohexylbutanoate
Standard InChI InChI=1S/C11H20O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h10H,2-9H2,1H3
Standard InChI Key NEHQSABBFMGRIG-UHFFFAOYSA-N
SMILES COC(=O)CCCC1CCCCC1
Canonical SMILES COC(=O)CCCC1CCCCC1

Introduction

PropertyEstimated ValueBasis for Estimation
Physical StateColorless to pale yellow liquid at 25°CSimilar medium-chain esters
Boiling Point225-245°C at atmospheric pressureComparable esters with similar molecular weight
SolubilityLow solubility in water; high solubility in organic solventsHydrophobic cyclohexyl group with polar ester moiety
Density0.92-0.98 g/cm³ at 20°CSimilar esters containing cyclohexyl groups
Refractive Index1.44-1.47Typical range for medium-chain esters

These properties make methyl 4-cyclohexylbutanoate potentially useful in various applications where controlled volatility and solubility characteristics are important.

Synthesis Methods and Chemical Production

Stability Considerations

The cyclohexyl ring in methyl 4-cyclohexylbutanoate provides stability against oxidation under normal conditions, though strong oxidizing agents could potentially attack the ring. The ester group is susceptible to nucleophilic attack, making the compound reactive under appropriate conditions while remaining stable in neutral, anhydrous environments.

Applications and Industrial Relevance

Fragrance and Flavor Industry

Medium-chain esters often contribute pleasant fruity or floral notes to fragrance compositions. The cyclohexyl group could modify these olfactory properties to create unique scent profiles, potentially making methyl 4-cyclohexylbutanoate valuable in perfumery and flavor formulations.

Pharmaceutical Intermediates

The structure of methyl 4-cyclohexylbutanoate contains motifs found in various pharmaceutically active compounds. The cyclohexyl group appears in numerous bioactive molecules, and the ester functionality provides a reactive handle for further derivatization. This combination makes it potentially useful as a building block in pharmaceutical synthesis.

Similar compounds containing cyclohexyl groups attached to functionalized carbon chains have demonstrated pharmaceutical applications, as evidenced by the development of compounds like methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate and methyl 4-(cyclohexylamino)butanoate .

Specialty Chemicals and Materials Science

Esters with balanced polarity characteristics often serve as:

  • Plasticizers in polymer formulations

  • Components in specialty lubricants

  • Solvents for specific applications requiring particular solubility parameters

  • Additives in coatings and surface treatments

Comparative Analysis with Structurally Related Compounds

Structural Analogs and Their Properties

Several compounds structurally related to methyl 4-cyclohexylbutanoate have been described in the scientific literature, allowing for comparative analysis:

CompoundStructural RelationshipKey Differences
4-Methylcyclohexyl butyrateIsomeric ester with same molecular weightReversed arrangement of cyclohexyl and ester components
Methyl 4-(cyclohexylamino)butanoateContains additional NH groupHigher polarity due to amino functionality; molecular weight 199.29 g/mol
Methyl 4-cyano-4-cyclohexyl-4-phenylbutanoateMore complex derivativeAdditional cyano and phenyl groups; different reactivity profile
4-cyclohexyl-2-methyl-2-butanolAlcohol analogNo ester group; different hydrogen bonding capabilities

This comparison highlights how subtle structural variations can significantly impact physical properties, reactivity, and potential applications.

Structure-Property Relationships

Examining these related compounds reveals important structure-property relationships that likely extend to methyl 4-cyclohexylbutanoate:

  • The presence of the cyclohexyl group contributes significant hydrophobicity, affecting solubility and partition coefficients

  • The positioning of functional groups relative to the cyclohexyl ring influences molecular conformation and reactivity

  • The presence of the ester group provides a specific reactivity profile distinct from alcohols or amines

Analytical Characterization Techniques

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for:

      • Methyl ester protons (singlet at approximately δ 3.6-3.7 ppm)

      • Methylene protons adjacent to the ester (triplet at approximately δ 2.3-2.4 ppm)

      • Cyclohexyl ring protons (multiple signals between δ 0.8-1.8 ppm)

    • ¹³C NMR would display approximately 11 distinct carbon signals

  • Infrared (IR) Spectroscopy:

    • Strong C=O stretching absorption at approximately 1735-1750 cm⁻¹

    • C-O stretching bands at approximately 1150-1250 cm⁻¹

    • C-H stretching bands for the cyclohexyl and alkyl chains at 2850-2950 cm⁻¹

Chromatographic Techniques

  • Gas Chromatography (GC):

    • Expected retention behavior on standard non-polar columns

    • Mass spectrometry (GC-MS) would provide characteristic fragmentation patterns

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase conditions suitable for separation and purity assessment

Future Research Directions

Several promising research avenues for methyl 4-cyclohexylbutanoate warrant exploration:

  • Development of efficient, scalable synthesis methods with high yield and purity

  • Comprehensive characterization of physical, chemical, and spectroscopic properties

  • Investigation of structure-activity relationships in biological systems by comparison with related compounds

  • Exploration of potential applications in fragrance chemistry, pharmaceutical development, and materials science

  • Environmental fate studies to determine biodegradability and ecological impact

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